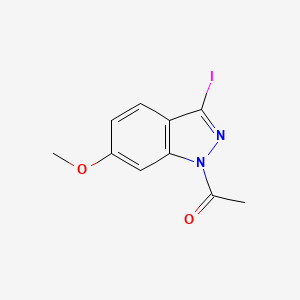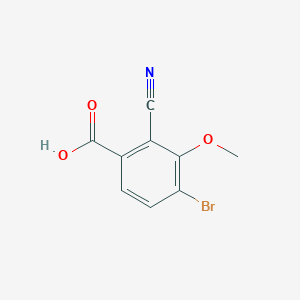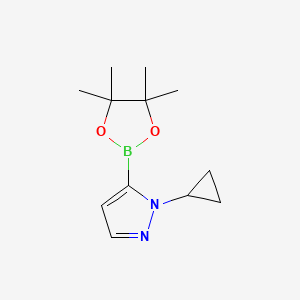
1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone
Overview
Description
“1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone” is a chemical compound with the CAS Number: 1337880-96-2. Its molecular weight is 316.1 and its IUPAC name is 1-acetyl-3-iodo-6-methoxy-1H-indazole . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for “1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone” is 1S/C10H9IN2O2/c1-6(14)13-9-5-7(15-2)3-4-8(9)10(11)12-13/h3-5H,1-2H3 .Physical And Chemical Properties Analysis
“1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone” is a pale-yellow to yellow-brown solid . It is stored at room temperature .Scientific Research Applications
Drug Development and Synthesis
“1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone” serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. Its structure is pivotal in the development of compounds with potential therapeutic effects. For instance, its indazole moiety is a common framework in drugs that target a range of diseases due to its ability to interact with biological targets .
Material Science
In material science, this compound’s derivatives could be explored for creating novel materials with specific electronic or photonic properties. The presence of the iodine atom makes it a candidate for heavy atom effect utilization in photodynamic therapy materials .
Agricultural Chemistry
The indazole ring system found in “1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone” is often present in molecules with fungicidal and herbicidal properties. Research in agricultural chemistry could explore its derivatives as potential agents for crop protection .
Environmental Science
Compounds like “1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone” can be used in environmental science to study degradation processes and the formation of byproducts that may affect ecosystems. Its iodine content also makes it relevant in studies of halogenated organic compounds in the environment .
Biochemistry Research
This compound can be utilized in biochemistry for studying enzyme inhibition and receptor binding due to its structural similarity to biomolecules. It can act as a scaffold for designing enzyme inhibitors or receptor ligands .
Pharmacology
In pharmacology, “1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone” is valuable for creating compounds that can be evaluated for various biological activities, such as antibacterial, antiviral, and anti-inflammatory effects. Its modification can lead to the discovery of new drugs with improved efficacy and safety profiles .
Safety And Hazards
properties
IUPAC Name |
1-(3-iodo-6-methoxyindazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O2/c1-6(14)13-9-5-7(15-2)3-4-8(9)10(11)12-13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTNGLGIOJTWPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=CC(=C2)OC)C(=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















